3,6-Difluoro-2-(trifluoromethoxy)benzonitrile

Description

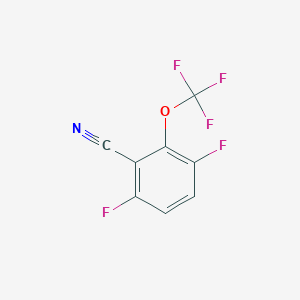

3,6-Difluoro-2-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile characterized by two fluorine atoms at positions 3 and 6, a trifluoromethoxy (-OCF₃) group at position 2, and a nitrile (-CN) substituent. Fluorinated benzonitriles are widely studied in medicinal chemistry and materials science due to their metabolic stability, lipophilicity, and ability to participate in diverse synthetic transformations .

Properties

IUPAC Name |

3,6-difluoro-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5NO/c9-5-1-2-6(10)7(4(5)3-14)15-8(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIKUCKULZAADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile scaffold. One common method includes the reaction of 3,6-difluorobenzonitrile with trifluoromethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Products with different functional groups replacing the fluorine or trifluoromethoxy groups.

Reduction: Amines derived from the reduction of the nitrile group.

Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzonitrile Derivatives

Key Observations :

- Electronic Properties: Fluorine and trifluoromethoxy groups synergistically lower the electron density of the aromatic ring, enhancing resistance to oxidation and electrophilic substitution. This contrasts with amino-substituted derivatives (e.g., 5-Amino-2-(trifluoromethoxy)benzonitrile), where the electron-donating NH₂ group increases reactivity toward electrophiles .

Key Observations :

- Photochemical Reactivity : The trifluoromethoxy group in this compound may undergo photocatalytic fragmentation similar to 4-(trifluoromethoxy)benzonitrile, which generates fluorophosgene—a key intermediate for carbonate and carbamate synthesis .

- Isomer Challenges : Synthesis of ortho-substituted trifluoromethoxy benzonitriles (e.g., 2-(Trifluoromethoxy)benzonitrile) often results in mixed isomer ratios, complicating purification .

Key Observations :

- Pharmaceutical Potential: Fluorinated benzonitriles are explored as kinase inhibitors or autotaxin inhibitors (e.g., BI-2545 derivatives), where fluorine enhances metabolic stability .

- Safety : All nitriles require precautions due to cyanide release risks. Trifluoromethoxy groups may reduce volatility compared to simple benzonitriles, mitigating inhalation hazards .

Biological Activity

3,6-Difluoro-2-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Fluorine Substituents : Two fluorine atoms located at the 3 and 6 positions of the benzene ring.

- Trifluoromethoxy Group : Positioned at the 2 position, contributing to its unique chemical properties.

- Nitrile Functional Group : Enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of multiple fluorine atoms increases lipophilicity and metabolic stability, which can enhance binding affinity to target proteins or enzymes. These interactions may modulate various biochemical pathways, leading to therapeutic effects in different disease models.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds related to this compound have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and acute leukemia cell lines .

- Mechanism of Action : These compounds often induce apoptosis in cancer cells, acting in a dose-dependent manner, which is critical for their anticancer efficacy .

Enzyme Inhibition

Studies have focused on the compound's role as an enzyme inhibitor. For example:

- Binding Affinity : Interaction studies have utilized molecular docking techniques to assess binding affinities with enzymes involved in metabolic pathways. Preliminary results indicate favorable interactions that suggest potential therapeutic applications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | IC50 (µM) | Targeted Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 15.63 | MCF-7 (Breast Cancer) | Induces apoptosis |

| Related Compound A | 12.34 | U-937 (Leukemia) | Enzyme inhibition |

| Related Compound B | 20.45 | A549 (Lung Cancer) | Cell cycle arrest |

Case Studies

- Study on Anticancer Activity : A study demonstrated that compounds structurally similar to this compound exhibited higher cytotoxicity than doxorubicin against several cancer cell lines, indicating their potential as alternative therapeutic agents .

- Enzyme Interaction Study : Another investigation highlighted the compound's ability to inhibit specific enzymes involved in amino acid metabolism, suggesting a role in metabolic regulation and potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.